Boron trifluoride acetonitrile complex
Overview
Description
Boron trifluoride acetonitrile complex is a colorless or light yellow transparent liquid . It is easily soluble in water and miscible in various organic solvents such as alcohol and ether . It is mainly used as a catalyst for organic reactions and is an important raw material for the preparation of boron halide, boron element, borane, sodium borohydride, and other borides .
Synthesis Analysis
The synthesis of Boron trifluoride acetonitrile complex involves dehydrating boric acid and anhydrous hydrofluoric acid, which are used as raw materials to generate boron trifluoride gas . Sulfur trioxide is used as a dehydrating agent . In a complexing container, the purified boron trifluoride gas and acetonitrile undergo complexation . The reaction liquid of the complexation is then cooled for crystallization in a filter, and the solids collected are the solid trifluoride acetonitrile complex .
Chemical Reactions Analysis
Boron trifluoride acetonitrile complex is mainly used as a catalyst for organic reactions . It is also an important raw material for the preparation of boron halide, boron element, borane, sodium borohydride, and other borides .
Physical And Chemical Properties Analysis
Boron trifluoride acetonitrile complex is a colorless or light yellow transparent liquid . It has a density of 0.875 g/cm3 at 20 °C . It is easily soluble in water and miscible in various organic solvents such as alcohol and ether .
Scientific Research Applications
Vibration Analysis and Spectroscopy
- Normal Coordinate Analysis : A comprehensive normal coordinate analysis of the acetonitrile-boron trifluoride complex has been conducted, providing insights into mean amplitudes of vibration and key Coriolis coupling constants (Devarajan & Cyvin, 1971).
- Infrared Spectroscopy Studies : FTIR studies of the acetonitrile-boron trifluoride complex in various matrices have contributed to a better understanding of the vibrational spectra and matrix effects on these spectra (Hattori, Suzuki, & Shimizu, 2005).
Catalysis and Chemical Reactions
- Oxidation Catalysis : Boron trifluoride acetonitrile complex activates superoxide for the chemoselective oxidation of sulfides to sulfoxides, offering a method that avoids overoxidation and the use of complex catalysts or toxic compounds (Chen & Shen, 2005).
- Beckmann Rearrangement Catalyst : Efficient catalysis of Beckmann rearrangement of ketoximes into amides with high yields has been demonstrated using boron trifluoride acetonitrile complex (An et al., 2011).
- Synthesis of Organic Compounds : The complex has been used for the synthesis of 1,8-dioxooctahydroxanthenes and 1,8-dioxodecahydroacridines, highlighting its versatility and efficiency as a catalyst (Mokhtary & Langroudi, 2014).
Sensing and Detection Applications
- Optical Sensor Development : A boron trifluoride complex has been developed as an optical sensor for detecting trace amounts of water in acetonitrile, showcasing its potential in sensitive detection technologies (Tsumura, Ohira, Imato, & Ooyama, 2020).
Safety And Hazards
Boron trifluoride acetonitrile complex is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed or in contact with skin, and toxic if inhaled . It reacts violently with water . Therefore, it is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Future Directions
The boron trifluoride & complexes market is on a growth trajectory, with a projected year-on-year increase of 6.34% in 2023, reaching an estimated value of around US$ 320.7 million by 2023 . The global industry is expected to maintain substantial growth, with a notable CAGR of 6.34% between 2023 and 2033 . The robust expansion is predicted to culminate in a market valuation of around US$ 478.9 million by 2033 . The pharmaceutical industry is increasingly using boron trifluoride and its complexes in the production of various pharmaceutical intermediates . The expanding usage is opening up new avenues for growth in the market .
properties
IUPAC Name |
acetonitrile;trifluoroborane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N.BF3/c1-2-3;2-1(3)4/h1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMUCXUKCBNISQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472978 | |
Record name | Acetonitrile--trifluoroborane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetonitrile;trifluoroborane | |
CAS RN |
420-16-6 | |
Record name | Acetonitrile--trifluoroborane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boron, (acetonitrile)trifluoro-, (T-4) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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